molecular formula C28H24FN3O3 B11411850 (9-(4-(4-Fluorophenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone

(9-(4-(4-Fluorophenyl)piperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)(phenyl)methanone

Cat. No.: B11411850
M. Wt: 469.5 g/mol
InChI Key: UEXGAMMPWAIPPX-UHFFFAOYSA-N
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Description

1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound with a molecular formula of C28H25FN3O3 This compound is characterized by its unique structure, which includes a benzoyl group, a dioxinoquinoline moiety, and a fluorophenyl piperazine unit

Preparation Methods

The synthesis of 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Dioxinoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxinoquinoline structure.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Piperazine Unit: The final step involves the nucleophilic substitution reaction between the dioxinoquinoline intermediate and 4-fluorophenylpiperazine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context being studied.

Comparison with Similar Compounds

1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-PHENYLPIPERAZINE: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical and biological properties.

    1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE: The presence of methyl groups on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of 1-{8-BENZOYL-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLIN-9-YL}-4-(4-FLUOROPHENYL)PIPERAZINE lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H24FN3O3

Molecular Weight

469.5 g/mol

IUPAC Name

[9-[4-(4-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone

InChI

InChI=1S/C28H24FN3O3/c29-20-6-8-21(9-7-20)31-10-12-32(13-11-31)27-22-16-25-26(35-15-14-34-25)17-24(22)30-18-23(27)28(33)19-4-2-1-3-5-19/h1-9,16-18H,10-15H2

InChI Key

UEXGAMMPWAIPPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6

Origin of Product

United States

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